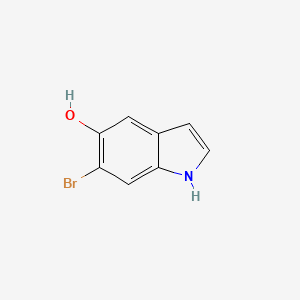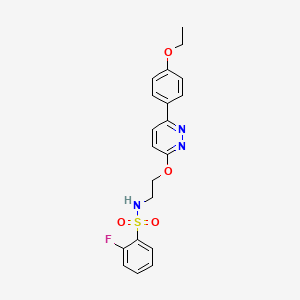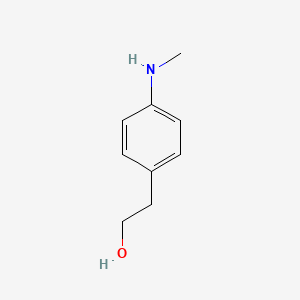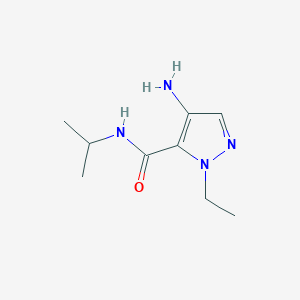![molecular formula C14H16N8 B2639187 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2380174-46-7](/img/structure/B2639187.png)
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and is a synthetic derivative of the neurotransmitter dopamine. MPP+ is known to have a significant impact on the central nervous system and has been linked to the development of Parkinson's disease.
作用機序
MPP+ exerts its toxic effects by selectively targeting and destroying dopaminergic neurons in the brain. The compound is taken up by dopaminergic neurons through the dopamine transporter, where it is then converted into its toxic form by MAO-B. The toxic form of MPP+ then accumulates in the mitochondria of the dopaminergic neurons, leading to the disruption of the electron transport chain and the production of reactive oxygen species. This disruption ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ is known to have significant biochemical and physiological effects on the central nervous system. The compound selectively targets and destroys dopaminergic neurons, leading to a significant decrease in dopamine levels. This decrease in dopamine levels has been linked to the development of Parkinson's disease. MPP+ has also been shown to disrupt the electron transport chain and the production of reactive oxygen species, leading to the death of dopaminergic neurons.
実験室実験の利点と制限
MPP+ has several advantages and limitations for lab experiments. The compound is a potent neurotoxin and can be used to selectively target and destroy dopaminergic neurons in the brain. This selective targeting makes MPP+ a valuable tool for studying the role of dopamine in the central nervous system. However, the toxicity of MPP+ also limits its use in lab experiments, as the compound can be hazardous to researchers working with it.
将来の方向性
There are several future directions for research on MPP+. One area of research is the development of new therapeutic strategies for the treatment of Parkinson's disease. This could involve the development of new drugs that target the underlying mechanisms of the disease, including the selective destruction of dopaminergic neurons. Another area of research is the development of new methods for the synthesis of MPP+. This could involve the development of new chemical reactions or the optimization of existing reactions to improve the yield and purity of the compound. Finally, there is a need for further research into the biochemical and physiological effects of MPP+ on the central nervous system. This could involve the use of advanced imaging techniques to study the effects of MPP+ on the brain at a cellular level.
合成法
The synthesis of MPP+ involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with monoamine oxidase B (MAO-B) in the brain. This reaction results in the formation of MPP+, which is a potent neurotoxin. MPP+ is also produced synthetically in the laboratory using various chemical reactions.
科学的研究の応用
MPP+ has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. The compound is known to selectively target and destroy dopaminergic neurons in the brain, which are responsible for the production of dopamine. This destruction leads to a significant decrease in dopamine levels, resulting in the development of Parkinson's disease.
特性
IUPAC Name |
6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-6-15-7-19-13(10)21-2-4-22(5-3-21)14-11-12(17-8-16-11)18-9-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEQAWNCRCNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)
![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)



